molecular formula C15H18N4O B13758887 N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline CAS No. 7347-49-1

N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline

Cat. No.: B13758887
CAS No.: 7347-49-1
M. Wt: 270.33 g/mol
InChI Key: KSSLUCNXTYSFDY-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline (CAS: 5185-78-4) is an azo compound characterized by a central aniline group substituted with diethylamine at the para position and linked via an azo bond to a pyridine-1-oxide moiety. Its molecular formula is C₁₅H₁₈N₄O (MW: 270.37 g/mol) . Toxicity studies classify it as a questionable carcinogen with experimental neoplastigenic data, showing a rat oral TDLo of 6426 mg/kg over 52 weeks . Upon thermal decomposition, it emits toxic nitrogen oxides (NOₓ) .

Properties

CAS No.

7347-49-1

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N,N-diethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline

InChI

InChI=1S/C15H18N4O/c1-3-18(4-2)15-7-5-13(6-8-15)16-17-14-9-11-19(20)12-10-14/h5-12H,3-4H2,1-2H3

InChI Key

KSSLUCNXTYSFDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE typically involves the reaction of N,N-diethylaniline with 4-nitropyridine N-oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diazenyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to ensure it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The diazenyl group can undergo substitution reactions, where different substituents replace the existing groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized forms of the compound, while reduction can yield various reduced derivatives.

Scientific Research Applications

N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE is used in various scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: It is used in biological studies to investigate its effects on different biological systems and processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N,2,3-Tetramethyl-4-(4'-(pyridyl-1'-oxide)azo)aniline (CAS: 19456-75-8)

  • Molecular Formula : C₁₅H₁₈N₄O (MW: 270.37 g/mol) .
  • Structural Difference : Methyl groups at the 2,3-positions on the aniline ring and dimethylamine substituents.
  • Toxicity: Higher acute toxicity (rat oral TDLo: 6552 mg/kg over 26 weeks) but similar carcinogenic classification as the diethyl analog .

N,N-Dimethyl-4-(4'-(pyridyl-1'-oxide)azo)aniline (CAS: 7687-04-9)

  • Structural Difference : Dimethylamine substituents instead of diethyl.

N,N-Dipropyl-4-(4'-(pyridyl-1'-oxide)azo)aniline

  • Structural Difference : Propyl groups instead of ethyl.
  • Implications : Longer alkyl chains may enhance lipophilicity, affecting membrane permeability in biological systems .

Table 1: Substituent Effects on Toxicity and Physicochemical Properties

Compound Substituents TDLo (mg/kg) Carcinogenicity Key Property Differences
Diethyl variant (5185-78-4) -N(CH₂CH₃)₂ 6426 (52 wk) Questionable Moderate lipophilicity
Tetramethyl variant (19456-75-8) -N(CH₃)₂, -CH₃ (2,3) 6552 (26 wk) Questionable Increased steric hindrance
Dimethyl variant (7687-04-9) -N(CH₃)₂ N/A Not reported Higher polarity

Positional Isomers and Functional Group Variations

N,N-Dimethyl-4-(2-pyridylazo)aniline 1-oxide (CAS: 7687-04-9)

  • Structural Difference : Pyridyl-oxide group at the 2-position instead of 4-position.

4-Nitrobenzoic acid–N-(pyrimidin-2-yl)-aniline

  • Structural Difference : Pyrimidine ring replaces pyridyl-oxide; nitrobenzoic acid moiety introduced.
  • Applications : Demonstrates the role of heterocyclic systems in crystal packing and intermolecular interactions .

Mechanistic and Metabolic Comparisons

Carcinogenicity Pathways

N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline shares structural alerts with tobacco-specific nitrosamines (e.g., N'-nitrosonornicotine), which undergo metabolic α-hydroxylation to form reactive electrophiles (e.g., diazohydroxides) .

Mutagenicity

Model compounds with α-hydroxylated nitroso groups exhibit mutagenicity in Salmonella typhimurium TA100 without enzymatic activation . This suggests that structural analogs with labile azo bonds could pose similar risks.

Dye Chemistry

  • Sublimation Fastness: Derivatives like N,N-diethyl-4-[(4-nitro-2,5-dihydro-1,3-thiazol-2-yl)diazenyl]aniline (CAS: Not listed) demonstrate enhanced dye stability under alkaline conditions, highlighting the role of electron-withdrawing groups (e.g., nitro, pyridyl-oxide) in improving fastness .
  • Color Properties : Pyridyl-oxide azo compounds typically exhibit strong absorption in the visible spectrum due to extended conjugation, making them suitable for textile dyes .

Medicinal Chemistry

  • Pyrazoline Derivatives: Structural analogs like N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline (CAS: Not listed) show applications in drug discovery, with planar pyrazoline rings facilitating target binding .

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